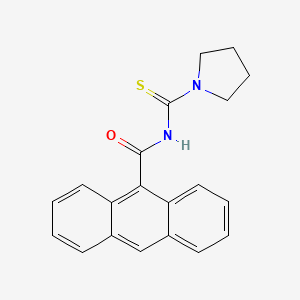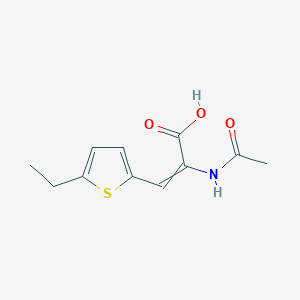
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- is an organic compound that belongs to the class of propenoic acids. This compound features a thienyl group, an acetylamino group, and a propenoic acid moiety, making it a molecule of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the reaction of ethyl bromide with thiophene in the presence of a base.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a reaction with acrylic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino and thienyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylamino group may participate in hydrogen bonding and other interactions with enzymes or receptors, while the thienyl group can influence the compound’s electronic properties and reactivity.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-(amino)-3-(5-ethyl-2-thienyl)-, (2E)-: Similar structure but with an amino group instead of an acetylamino group.
2-Propenoic acid, 2-(acetylamino)-3-(5-methyl-2-thienyl)-, (2E)-: Similar structure but with a methyl group instead of an ethyl group on the thienyl ring.
Uniqueness
The presence of the acetylamino group and the specific substitution pattern on the thienyl ring make 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- unique
属性
CAS 编号 |
646034-65-3 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC 名称 |
2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-4-5-9(16-8)6-10(11(14)15)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
OTVMABACDRCJDA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
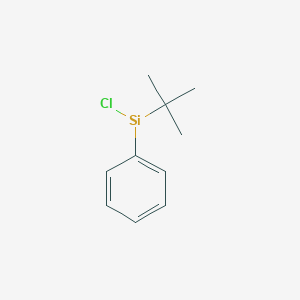
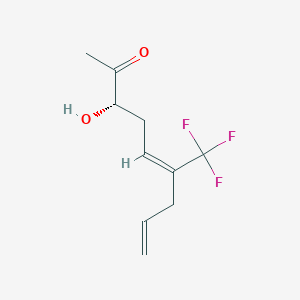
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
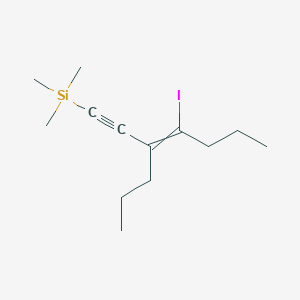
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
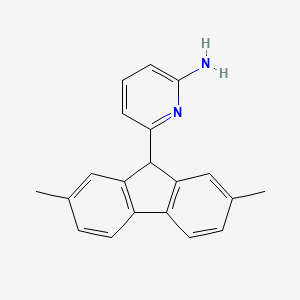
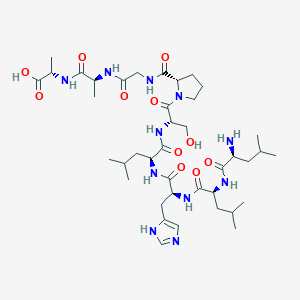
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
